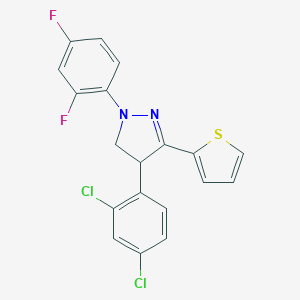
4-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of dichlorophenyl, difluorophenyl, and thienyl groups attached to the pyrazole ring, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the substituents: The dichlorophenyl, difluorophenyl, and thienyl groups can be introduced through various substitution reactions, often involving halogenation and coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of metal catalysts such as palladium or copper.
Solvents: Selection of appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature and Pressure: Control of reaction temperature and pressure to favor the desired product.
化学反応の分析
Types of Reactions
4-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the pyrazole ring or substituents using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMF, THF, ethanol.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield fully or partially reduced derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed experimental studies.
類似化合物との比較
Similar Compounds
4-(2,4-dichlorophenyl)-1-(2,4-difluorophenyl)-3-(2-thienyl)-1H-pyrazole: Lacks the dihydro component, which may affect its reactivity and biological activity.
4-(2,4-dichlorophenyl)-1-(2,4-difluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical properties.
Uniqueness
The unique combination of dichlorophenyl, difluorophenyl, and thienyl groups in 4-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole may impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C19H12Cl2F2N2S |
|---|---|
分子量 |
409.3 g/mol |
IUPAC名 |
4-(2,4-dichlorophenyl)-2-(2,4-difluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C19H12Cl2F2N2S/c20-11-3-5-13(15(21)8-11)14-10-25(17-6-4-12(22)9-16(17)23)24-19(14)18-2-1-7-26-18/h1-9,14H,10H2 |
InChIキー |
YJQJPOBEKGBNPN-UHFFFAOYSA-N |
SMILES |
C1C(C(=NN1C2=C(C=C(C=C2)F)F)C3=CC=CS3)C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
C1C(C(=NN1C2=C(C=C(C=C2)F)F)C3=CC=CS3)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


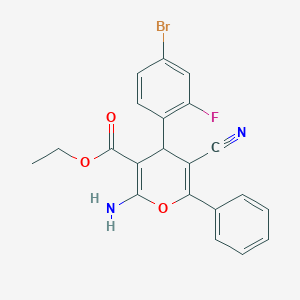
![N'-[(Z)-pyrrol-2-ylidenemethyl]-1H-indole-3-carbohydrazide](/img/structure/B336114.png)
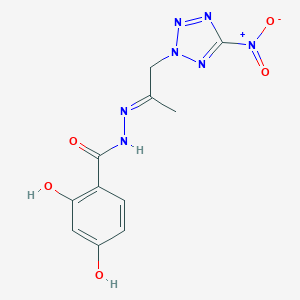

![5-Amino-7-(5-methyl-2-furyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B336118.png)
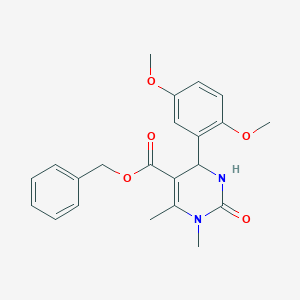
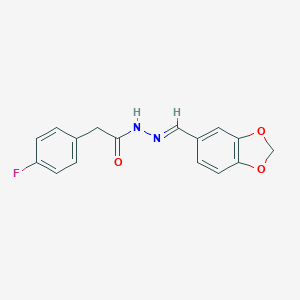
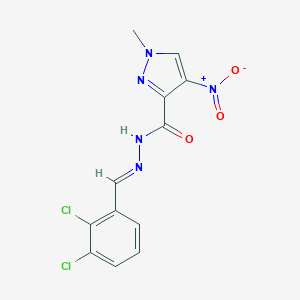
![Methyl 6'-amino-6-bromo-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B336129.png)
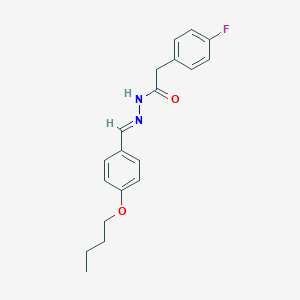

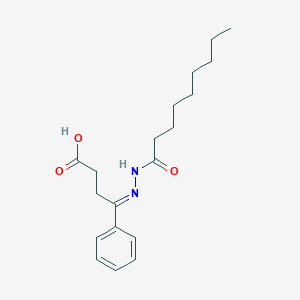

![4-CHLORO-N'~5~-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B336135.png)
